molecular formula C14H16ClNO3S2 B2452651 3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1448065-51-7

3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2452651
CAS No.: 1448065-51-7
M. Wt: 345.86
InChI Key: UUTUGUQVKVNKMF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with a chloro-substituted benzene ring, a methoxy group, and a thiophene moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with 4-methylbenzenesulfonamide, nitration followed by reduction can introduce the amino group.

    Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.

    Substitution Reaction: The chloro group can be substituted with a 2-methoxy-2-(thiophen-3-yl)ethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The chloro group can participate in various nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could potentially be investigated for its activity against various bacterial strains.

Medicine

Medicinally, sulfonamides are known for their use as antibiotics. This compound might be explored for its potential therapeutic applications, including antibacterial and antifungal activities.

Industry

Industrially, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could find applications in these areas due to its structural features.

Mechanism of Action

The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This leads to the disruption of bacterial growth and replication. The specific molecular targets and pathways for 3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide would need to be investigated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.

Uniqueness

3-chloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide is unique due to its specific substitutions on the benzene ring and the presence of the thiophene moiety. These structural features may confer unique chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

3-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10-3-4-12(7-13(10)15)21(17,18)16-8-14(19-2)11-5-6-20-9-11/h3-7,9,14,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTUGUQVKVNKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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